![molecular formula C17H20N4OS B5608319 2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5608319.png)
2,2,4,7-tetramethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2-dihydroquinoline
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Overview
Description
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives typically involves condensation reactions, often with the presence of a catalyst. For instance, Rao et al. (2020) synthesized a series of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives through the condensation of substituted aryl aldehydes with 2-(2-(1-phenyl-3,4-dihydro isoquinoline-2(1H)-acetamido)acetic acid, utilizing sodium acetate, acetic anhydride, and zinc oxide as catalysts (Rao et al., 2020).
Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed using advanced spectral data such as 1H NMR, 13C NMR, and LCMS, along with elemental analysis. For example, the structure of synthesized tetrahydroisoquinoline derivatives was determined in this manner, highlighting the importance of such analytical techniques in verifying the molecular structure of synthesized compounds (Rao et al., 2020).
Chemical Reactions and Properties
The chemical properties of tetrahydroquinoline derivatives often involve their reactivity towards other chemical species. For instance, Urban and Breitenbach (1999) described the synthesis of 6-nitro and 6-amino 2-(2H-[1,2,4]triazol-3-ylmethyl)-1,2,3,4-tetrahydro-isoquinolines using a bis-alkylation process, which demonstrates the reactivity and potential for functionalization of the tetrahydroquinoline core (Urban & Breitenbach, 1999).
properties
IUPAC Name |
1-(2,2,4,7-tetramethylquinolin-1-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-11-5-6-13-12(2)8-17(3,4)21(14(13)7-11)15(22)9-23-16-18-10-19-20-16/h5-8,10H,9H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJFNFVMRYUUPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2C(=O)CSC3=NC=NN3)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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